1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a methyl group
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the difluoromethylation of heterocycles via a radical process . This process is advantageous due to its ability to introduce the difluoromethyl group efficiently.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For example, the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester has been reported as a novel and economically advantageous process .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles, such as:
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
- {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine
Compared to these compounds, 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-9(4-5-15-17)6-14-10-7-18(11(12)13)16-8(10)2/h4-5,7,11,14H,3,6H2,1-2H3 |
InChI Key |
VZIXQNREQVLSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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